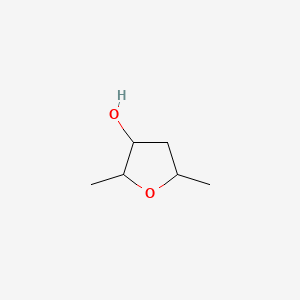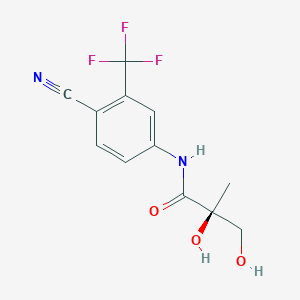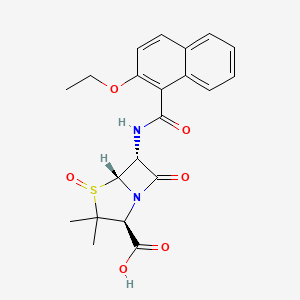
2,5-Dimethyltetrahydro-3-furanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyltetrahydro-3-furanol is an organic compound belonging to the class of furan derivatives. It is a colorless liquid with a pleasant odor, often used in the flavor and fragrance industry. This compound is structurally characterized by a tetrahydrofuran ring substituted with two methyl groups at positions 2 and 5, and a hydroxyl group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyltetrahydro-3-furanol can be achieved through several methods. One common approach involves the reduction of 2,5-dimethylfuran using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,5-dimethylfuran. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyltetrahydro-3-furanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydrofuran derivatives using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,5-Dimethyltetrahydrofuran-3-one.
Reduction: 2,5-Dimethyltetrahydrofuran.
Substitution: 2,5-Dimethyltetrahydro-3-chlorofuran.
Applications De Recherche Scientifique
2,5-Dimethyltetrahydro-3-furanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyltetrahydro-3-furanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic furan ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
2,5-Dimethyltetrahydro-3-furanol can be compared with other similar compounds such as:
2,5-Dimethylfuran: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding.
Tetrahydrofuran: Lacks the methyl groups, resulting in different physical and chemical properties.
2,5-Dimethyltetrahydrofuran: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a hydroxyl group and a substituted furan ring, providing a balance of hydrophilic and hydrophobic properties that make it versatile in various applications.
Propriétés
Numéro CAS |
30003-26-0 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C6H12O2/c1-4-3-6(7)5(2)8-4/h4-7H,3H2,1-2H3 |
Clé InChI |
PCMJRNYEMLQEJG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(O1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)









![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)

